molecular formula C18H16N2O6S B6422938 Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate CAS No. 919624-23-0

Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate

Cat. No.: B6422938
CAS No.: 919624-23-0
M. Wt: 388.4 g/mol
InChI Key: CIDIAXKSWNTDSW-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a sulfonylurea herbicide characterized by a methyl benzoate core linked to a sulfonamide group and a 4-(2,5-dioxoazolidinyl)phenyl substituent. The 2,5-dioxoazolidinyl moiety introduces a cyclic urea structure, which distinguishes it from other sulfonylurea derivatives. Sulfonylurea herbicides broadly inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants, leading to weed growth suppression . This compound’s structural uniqueness may influence its herbicidal activity, selectivity, and environmental persistence compared to analogs.

Properties

IUPAC Name

methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-27(24,25)13-8-6-12(7-9-13)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDIAXKSWNTDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Sulfonamide formation: The ester is then reacted with 4-(2,5-dioxoazolidinyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxoazolidinyl moiety may also play a role in stabilizing the compound’s interaction with its target. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate with structurally related sulfonylurea herbicides, emphasizing substituent variations and their associated uses:

Compound Name Heterocyclic Substituent Key Functional Groups Use Reference
This compound 4-(2,5-dioxoazolidinyl)phenyl Cyclic urea (azolidinyl) Not explicitly stated in sources N/A
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 4-methoxy-6-methyl-1,3,5-triazin-2-yl Methoxy, methyl-triazine Metsulfuron-methyl ester (herbicide)
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl Ethoxy, methylamino-triazine Ethametsulfuron-methyl ester (herbicide)
Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate 4-(dimethylamino)-6-(trifluoroethoxy)-triazine Dimethylamino, trifluoroethoxy-triazine Triflusulfuron-methyl ester (herbicide)
Methyl 2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate 4,6-dimethoxy-2-pyrimidinyl Dimethoxy-pyrimidine Bensulfuron-methyl ester (herbicide)

Key Structural and Functional Insights:

Heterocyclic Core: Most analogs (e.g., metsulfuron-methyl, ethametsulfuron-methyl) feature 1,3,5-triazine or pyrimidine rings, which enhance ALS binding via hydrogen-bonding interactions.

Substituent Effects :

  • Methoxy groups (e.g., in metsulfuron-methyl) improve soil mobility and selectivity for broadleaf weeds.
  • Fluorinated substituents (e.g., trifluoroethoxy in triflusulfuron-methyl) increase lipophilicity, enhancing foliar absorption and rainfastness.
  • The cyclic urea in the target compound may confer higher polarity, possibly reducing soil persistence compared to triazine-based analogs.

Biological Activity :

  • Sulfonylureas with methyl or methoxy groups on triazine rings (e.g., metsulfuron-methyl) exhibit high potency at low application rates (2–40 g/ha). The target compound’s efficacy remains uncharacterized in the provided sources, but its unique substituent could influence weed spectrum or resistance profiles.

Research Findings and Hypotheses

  • Metabolic Stability : Cyclic urea moieties are susceptible to hydrolysis, suggesting shorter environmental half-lives compared to triazine-based herbicides like metsulfuron-methyl .
  • Selectivity: The polar azolidinyl group may limit translocation in non-target plants, reducing phytotoxicity risks.
  • Resistance Management: Novel substituents could circumvent resistance mechanisms observed in ALS-inhibitor-resistant weeds.

Biological Activity

Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H16N2O6S. The compound features:

  • A benzoate ester group
  • A sulfonamide linkage
  • A dioxoazolidinyl moiety

These structural components contribute to its biological activity by facilitating interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Notably, it has been shown to interact with carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. The compound's binding affinity for CAIX suggests potential applications in cancer therapy by inhibiting tumor growth and metastasis through enzyme modulation .

Binding Affinity Studies

Recent studies have demonstrated that modifications in the compound's substituents can significantly affect its binding affinity for CAIX. For instance, certain derivatives exhibited dissociation constants (Kd) as low as 0.12 nM, indicating a strong interaction with the target enzyme. This high affinity is crucial for developing selective inhibitors that minimize side effects associated with non-specific binding to other isoforms of carbonic anhydrase .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Enzyme Inhibition Inhibits carbonic anhydrase IX (CAIX), potentially reducing tumor growth .
Anticancer Properties Selective binding may lead to anticancer therapies targeting solid tumors .
Monoclonal Antibody Production Enhances production and quality of monoclonal antibodies in laboratory settings.
Stability and Degradation Exhibits stability under specific conditions, influencing long-term cellular effects.

Case Studies and Research Findings

  • In Vivo Studies on Tumor Models
    • This compound was tested in animal models with solid tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
  • Monoclonal Antibody Enhancement
    • In laboratory experiments, the compound was shown to enhance the yield of monoclonal antibodies by improving cell viability and productivity during culture processes. This effect was attributed to its interaction with cellular pathways involved in protein synthesis and secretion.
  • Selectivity Studies
    • Comparative studies highlighted that the compound exhibited over 100-fold selectivity for CAIX over other carbonic anhydrase isozymes, suggesting a promising therapeutic index for targeted cancer treatments without significant off-target effects .

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